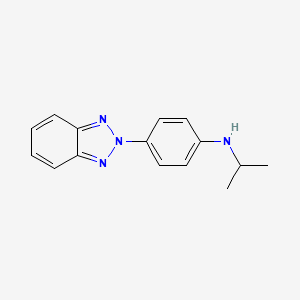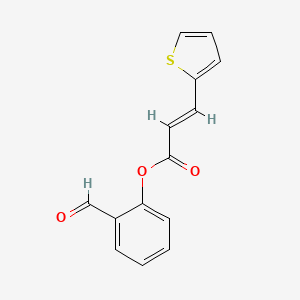![molecular formula C18H25N5O6 B11079534 5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)
5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure is fascinating! Let’s break it down:
Chemical Name: 5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate
Molecular Formula: C₁₉H₂₄N₆O₆
CAS Number: Not provided in the search results
The compound belongs to the purine family and contains a furan ring. It combines a purine base (adenine-like) with a tetrahydrofuran ring and an isobutyrylamino group. Its complex structure suggests potential biological activity.
化学反応の分析
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the purine ring or the furan moiety.
Reduction: Reduction reactions might target functional groups like the carbonyl in the isobutyrylamino group.
Substitution: Substituents on the purine ring could be replaced by other groups.
Common Reagents: These would depend on the specific reaction. For example, oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These would vary based on reaction conditions. Potential products include derivatives of the purine ring or modified furan structures.
科学的研究の応用
Researchers explore this compound’s applications across various fields:
Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Studying its interactions with enzymes, receptors, or nucleic acids.
Medicine: Assessing its pharmacological properties, such as antiviral or anticancer effects.
Industry: Exploring its use in drug development or materials science.
作用機序
この化合物の作用機序は、細胞成分との相互作用が関係していると考えられます。DNA複製、タンパク質合成、またはシグナル伝達経路に影響を与える可能性があります。具体的な分子標的は、まだ解明されていません。
6. 類似化合物の比較
残念ながら、検索結果では直接的な比較が見つかりませんでした。研究者は、関連するプリン誘導体またはフラン含有化合物を探求することで、その独自性を明らかにすることができます。
特性
分子式 |
C18H25N5O6 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C18H25N5O6/c1-8(2)15(25)21-18-20-14-13(16(26)22-18)19-7-23(14)12-5-10(11(6-24)28-12)29-17(27)9(3)4/h7-12,24H,5-6H2,1-4H3,(H2,20,21,22,25,26) |
InChIキー |
YGXHUYJWEQYFFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079455.png)

![Methyl 3,3,3-trifluoro-2-[(6-isopropyl-1,3-benzothiazol-2-YL)amino]-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B11079465.png)
![methyl (2E)-3-fluoro-3-[(2-oxo-2-phenylethyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11079470.png)
![2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B11079471.png)

![Methyl 3,3,3-trifluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)amino]-2-(phenylformamido)propanoate](/img/structure/B11079492.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11079493.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)



![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide](/img/structure/B11079523.png)
![2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine](/img/structure/B11079530.png)
